5-methyl-1-benzofuran-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-benzofuran-7-carbaldehyde: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-benzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Methods such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-1-benzofuran-7-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, and antiviral properties. These compounds are being explored for their potential as therapeutic agents .
Industry: In the industrial sector, benzofuran derivatives are used in the production of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 5-methyl-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interfere with cellular processes such as enzyme inhibition, DNA intercalation, and reactive oxygen species (ROS) generation . These interactions can lead to the disruption of cellular functions, making the compound effective against various diseases .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
5-Methylbenzofuran: Similar structure but lacks the aldehyde group.
7-Hydroxybenzofuran: Contains a hydroxyl group instead of an aldehyde.
Uniqueness: 5-Methyl-1-benzofuran-7-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1369106-79-5 |
---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.